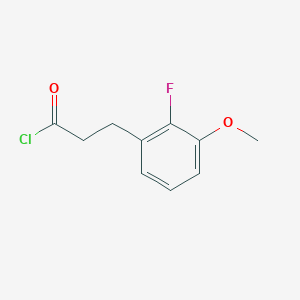
3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride
Vue d'ensemble
Description
3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride (FMPC) is an organofluorine compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a melting point of -35°C and a boiling point of 92°C. FMPC is a versatile compound that can be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It has been used extensively in the pharmaceutical and agricultural industries as an intermediate in the synthesis of various drugs and agrochemicals.
Applications De Recherche Scientifique
Enantiomeric Synthesis
In the domain of synthetic chemistry, particularly in the creation of enantiomerically pure compounds, derivatives of 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride have been utilized. For instance, transesterification processes involving various butanoates and halogenated phenoxyl propanols, including compounds structurally related to 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride, have been catalyzed by lipase B from Candida antarctica. This has been instrumental in resolving racemic mixtures, demonstrating the compound's significance in producing enantiomerically enriched materials, which are crucial in pharmaceutical synthesis and other applications (Hoff, Ljones, Rønstad, & Anthonsen, 2000).
Material Science and Sensor Development
In material science, derivatives of 3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride have found applications in developing sensitive and selective sensors. For example, a membrane sensor based on a derivative of this compound has been developed for the selective detection of terbium (III) ions. This sensor demonstrates high selectivity and sensitivity, showcasing the potential of such compounds in environmental monitoring and other analytical applications (Zamani, Ganjali, Norouzi, Tadjarodi, & Shahsavani, 2008).
Photophysics and Photochemistry
In the realm of photochemistry, the compound and its derivatives have been explored for their unique photophysical properties. For example, the photolabile properties of a related cationic polymer have been utilized to switch its form from cationic to zwitterionic upon irradiation. This property is leveraged in applications like DNA condensation and release, as well as in modifying the antibacterial activity of surfaces, highlighting the compound's potential in biotechnology and material science (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).
Organic Synthesis and Material Chemistry
The compound's derivatives have been a focal point in organic synthesis, particularly in creating complex molecules with potential applications in material chemistry. For instance, derivatives have been used in Fries rearrangement processes, leading to the scalable synthesis of key fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride. Such compounds are pivotal in synthesizing materials with specific optical, electronic, or mechanical properties (Yerande, Shendage, Wakchaure, Phadtare, Bhoite, Gangopadhyay, Nagarajan, & Rupp, 2014).
Propriétés
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-14-8-4-2-3-7(10(8)12)5-6-9(11)13/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHRHIXYCMQYTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-3-methoxyphenyl)propanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



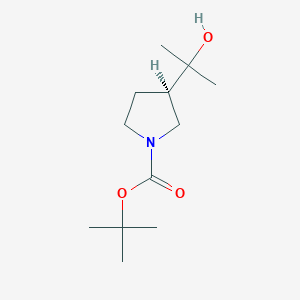

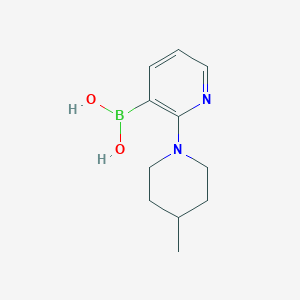
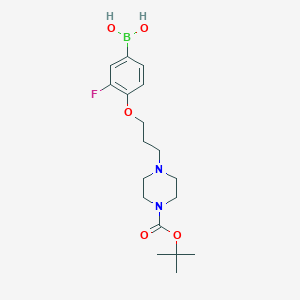
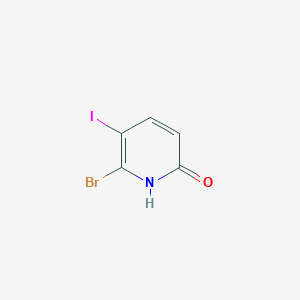
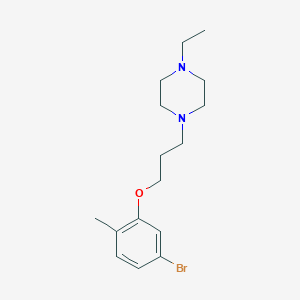

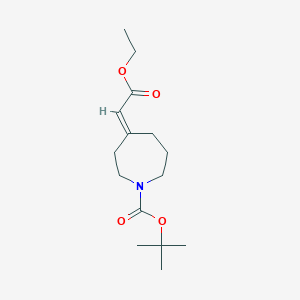
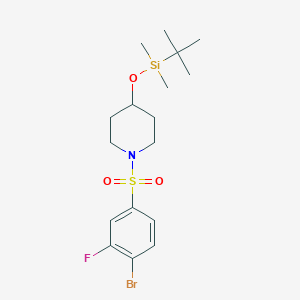
![8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B1447789.png)
![1-[3-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1447790.png)
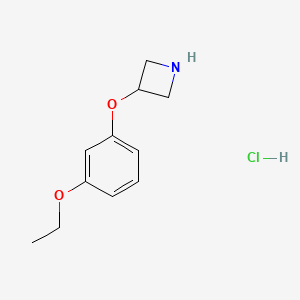
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B1447792.png)
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-5-carbaldehyde](/img/structure/B1447793.png)